2,10-Dodecadiyne

Description

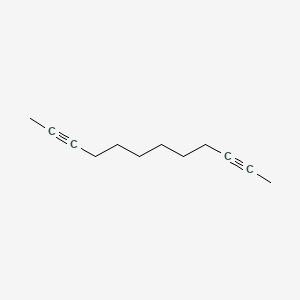

Structure

3D Structure

Properties

IUPAC Name |

dodeca-2,10-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMHMGNWEVHOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185590 | |

| Record name | 2,10-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31699-38-4 | |

| Record name | 2,10-Dodecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31699-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,10-Dodecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031699384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,10-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,10-Dodecadiyne: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,10-Dodecadiyne is a linear hydrocarbon featuring two internal triple bonds. This guide provides a comprehensive overview of its chemical structure, known physical properties, and a proposed synthetic pathway. Due to the limited availability of published data, this document also highlights areas where further research is required, particularly concerning spectroscopic characterization and potential biological activity. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar long-chain diynes in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, with the empirical formula C12H18, is a twelve-carbon chain alkadiyne.[1][2] The triple bonds are located at the second and tenth positions along the chain, making it a non-conjugated diyne. The presence of these alkyne functional groups provides sites for various chemical modifications, making it a potentially useful building block in organic synthesis.

Chemical Structure:

The IUPAC name for this compound is dodeca-2,10-diyne.[3]

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that comprehensive experimental data for this compound is scarce in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C12H18 | [1][2] |

| Molecular Weight | 162.27 g/mol | [1] |

| CAS Number | 31699-38-4 | [1] |

| Boiling Point | 103-104 °C at 8 mmHg | [4] |

| Density | 0.839 g/cm³ (Predicted) | [5] |

| Flash Point | 83.7 °C | [5] |

| Melting Point | Not Available | [5] |

| Solubility | Not Available | |

| Refractive Index | 1.4700 |

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. For researchers synthesizing this compound, the following are expected characteristic signals:

-

¹H NMR: Signals corresponding to the methyl protons adjacent to the triple bonds, and multiple signals for the methylene protons in the central aliphatic chain.

-

¹³C NMR: Resonances for the sp-hybridized carbons of the alkyne groups, as well as signals for the methyl and methylene carbons.

-

IR Spectroscopy: A characteristic, though potentially weak, C≡C stretching vibration around 2200-2260 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 162.27 g/mol .

Synthesis of this compound

Proposed Synthetic Pathway:

A potential two-step synthesis starting from a commercially available dihalide and a terminal alkyne is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 31699-38-4 [amp.chemicalbook.com]

- 4. 2,10-Dodecadiino, 97 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. This compound | CAS: 31699-38-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,10-Dodecadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 2,10-dodecadiyne, a non-conjugated diyne. While this document is based on established chemical principles and spectroscopic data for analogous compounds, it is intended as a predictive guide for researchers.

Introduction

This compound (C₁₂H₁₈) is a long-chain hydrocarbon featuring two internal, non-conjugated triple bonds. The linear geometry of the alkyne functional groups and the flexibility of the intervening methylene chain make such molecules interesting building blocks in organic synthesis, materials science, and medicinal chemistry. Their potential for further functionalization, such as through click chemistry, hydrogenation to the corresponding alkenes or alkanes, or polymerization, makes them versatile intermediates. This guide outlines a robust synthetic protocol and the expected analytical characterization of the target compound.

Proposed Synthesis of this compound

A viable and efficient method for the synthesis of non-conjugated diynes is the alkylation of terminal alkynes.[1][2][3][4][5][6] The proposed synthesis of this compound involves the reaction of a lithiated terminal alkyne with a suitable dihaloalkane. Specifically, the reaction of two equivalents of hex-1-yne with one equivalent of 1,2-dibromoethane in the presence of a strong base like n-butyllithium is a plausible route. However, a more controlled and common approach involves the double alkylation of a central building block. A highly efficient strategy is the reaction of two equivalents of a 1-haloalkyne precursor with a di-Grignard reagent, or more simply, the coupling of a lithiated terminal alkyne with a dihaloalkane linker.

The proposed synthetic route detailed below is a two-step, one-pot reaction starting from 1-hexyne and 1,6-dibromohexane. This method involves the deprotonation of 1-hexyne to form a nucleophilic acetylide, which then displaces the bromide ions from 1,6-dibromohexane in a double SN2 reaction.

Experimental Protocol

This protocol is a representative procedure based on established methods for the alkylation of terminal alkynes.

Materials:

-

1-Hexyne (2.2 equivalents)

-

1,6-Dibromohexane (1.0 equivalent)

-

n-Butyllithium (2.2 equivalents, typically 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 1-Hexyne (2.2 eq.) is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium (2.2 eq.) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: A solution of 1,6-dibromohexane (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude oil is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound based on its structure and data from analogous long-chain non-conjugated diynes.

Table 1: Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| CAS Number | 31699-38-4 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Predicted to be in the range of 220-240 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., hexane, ether, THF, dichloromethane), insoluble in water |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.14 | Triplet of triplets (tt) | 4H | -C≡C-CH₂- |

| ~ 1.51 | Quintet | 4H | -C≡C-CH₂-CH₂- |

| ~ 1.40 | Sextet | 4H | -CH₂-CH₂-CH₃ |

| ~ 0.91 | Triplet | 6H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 80.5 | -C≡C- |

| ~ 31.2 | -CH₂-CH₂-CH₃ |

| ~ 28.5 | -C≡C-CH₂-CH₂- |

| ~ 22.1 | -CH₂-CH₃ |

| ~ 18.7 | -C≡C-CH₂- |

| ~ 13.6 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 - 2859 | Strong | C(sp³)-H stretching |

| ~ 2250 | Weak | C≡C stretching (internal alkyne)[7][8][9][10][11] |

| 1465 | Medium | -CH₂- bending (scissoring) |

| 1378 | Medium | -CH₃ bending (symmetric) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Assignment |

| 162 | [M]⁺ (Molecular ion) |

| Fragments | Common fragmentation patterns for long-chain hydrocarbons would be expected, such as loss of alkyl fragments. |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow for confirming the structure of this compound using the predicted spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route via double alkylation of a terminal alkyne is a robust and well-established method for creating non-conjugated diynes. The expected characterization data, based on spectroscopic principles and data from analogous compounds, provides a clear roadmap for the analytical confirmation of the synthesized product. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently approach the preparation and verification of this and similar long-chain diynes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR spectrum: Alkynes [quimicaorganica.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Navigating the Properties of 2,10-Dodecadiyne: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 2,10-dodecadiyne in common organic solvents. While specific quantitative data for this compound is not extensively available in published literature, this document provides a robust framework based on the known physicochemical properties of long-chain internal alkynes. It further details the experimental protocols necessary to determine precise quantitative metrics for solubility and stability, ensuring safe and effective handling and use in research and development.

Executive Summary

This compound is a C12 hydrocarbon featuring two internal triple bonds. Its structure dictates its physicochemical properties, rendering it a nonpolar molecule. This guide outlines the expected solubility of this compound in a range of organic solvents, from nonpolar to polar, and discusses its anticipated stability under various conditions. Detailed experimental protocols for determining precise solubility and stability are provided to empower researchers to generate in-house data. Furthermore, this guide includes visualizations of experimental workflows and potential degradation pathways to provide a clear and practical understanding of handling this compound.

Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like." As a long-chain hydrocarbon with two internal alkyne groups, this compound is predominantly nonpolar. Therefore, it is expected to be readily soluble in nonpolar organic solvents and sparingly soluble to insoluble in polar solvents.[1][2][3]

Data Presentation: Qualitative Solubility of this compound in Common Organic Solvents

The following table provides a qualitative estimation of the solubility of this compound at ambient temperature. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined in this guide.

| Solvent | Solvent Polarity | Expected Qualitative Solubility |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Diethyl Ether | Slightly Polar | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Isopropanol | Polar Protic | Insoluble |

| Ethanol | Polar Protic | Insoluble |

| Methanol | Polar Protic | Insoluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol: Determination of Quantitative Solubility

To ascertain the precise solubility of this compound in a specific solvent, the following gravimetric method can be employed:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility can be expressed in various units, such as g/L or mol/L.

-

References

Thermal Properties of 2,10-Dodecadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermal properties of 2,10-dodecadiyne. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its isomers and analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining key thermal properties are presented, alongside visualizations of analytical workflows and potential decomposition pathways.

Core Thermal Properties

Table 1: Summary of Known and Estimated Thermal Properties of Dodecadiyne Isomers

| Property | This compound | 3,9-Dodecadiyne | 5,7-Dodecadiyne | 1,11-Dodecadiyne | Notes |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ | All are structural isomers. |

| Molecular Weight ( g/mol ) | 162.27 | 162.27 | 162.27[2] | 162.27 | |

| Melting Point (°C) | Not available | Not available | Not available | Not available | The melting point of 5,7-dodecadiyne-1,12-diol is 49.5-50.5 °C, but the hydroxyl groups significantly increase the melting point.[3] |

| Boiling Point (°C) | Estimated: ~210-220 | 55-58 @ 0.5 mmHg[4] | 120 @ 13 mmHg[5] | 99 @ 15 mmHg (372 K @ 0.020 bar)[6] | Boiling points of long-chain hydrocarbons increase with chain length.[1] Isomer branching can affect boiling points.[7][8] |

| Density (g/mL at 25°C) | Not available | 0.809[4] | 0.827[5] | Not available | |

| Enthalpy of Fusion (ΔHfus) | Not available | Not available | Not available | Not available | |

| Enthalpy of Vaporization (ΔHvap) | Not available | Not available | Not available | Not available | The enthalpy of vaporization for n-alkanes increases with chain length.[9] |

Experimental Protocols for Thermal Analysis

The following sections detail standard methodologies for determining the thermal properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: The liquid sample (a few milliliters) is placed in the distilling flask along with boiling chips. The apparatus is heated, and the temperature is monitored.

-

Measurement: The temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, heat of fusion, and to study phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The DSC instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting, and the area under this peak is proportional to the heat of fusion. The onset temperature of the peak corresponds to the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a TGA crucible.

-

Instrumentation: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

-

Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of an organic compound.

Caption: Workflow for the thermal analysis of this compound.

Generalized Thermal Decomposition Pathway

While the specific thermal decomposition products of this compound have not been documented, the thermal degradation of long-chain unsaturated hydrocarbons typically proceeds through a complex series of reactions involving bond cleavage and rearrangement.[10][11][12] The following diagram illustrates a generalized pathway.

Caption: Generalized thermal decomposition of a long-chain diyne.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5,7-Dodecadiyne [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. 3,9-DODECADIYNE | 61827-89-2 [chemicalbook.com]

- 5. 5,7-DODECADIYNE, 99% (STABILIZED WITH 30 0 PPM BHT) | 1120-29-2 [chemicalbook.com]

- 6. 1,11-Dodecadiyne [webbook.nist.gov]

- 7. docbrown.info [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vedantu.com [vedantu.com]

- 11. Unsaturated Hydrocarbons [chem.latech.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

The Synthetic Potential of 2,10-Dodecadiyne: A Technical Guide to the Reactivity of its Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,10-Dodecadiyne is a linear C12 hydrocarbon featuring terminal alkyne functionalities at both ends of its aliphatic chain. This symmetrical structure makes it a highly versatile, bifunctional building block for a wide range of chemical transformations. The high electron density and inherent reactivity of the sp-hybridized carbon atoms allow for numerous synthetic applications, from simple chain elaborations to the construction of complex macrocycles and polymers. This technical guide provides an in-depth analysis of the core reactivity of the terminal alkynes in this compound, details key experimental protocols, and explores strategies for controlling its dual functionality.

Core Reactivity of the Terminal Alkyne

The chemical behavior of this compound is dominated by the reactivity of its two terminal alkyne groups. These groups can undergo a variety of transformations common to terminal alkynes.

Acidity and Acetylide Formation

The hydrogen atom attached to an sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 hybridized carbons. This allows for deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-BuLi), to form a highly nucleophilic acetylide anion. This acid-base reaction is the foundational step for many subsequent functionalizations.

Given the presence of two terminal alkynes in this compound, this deprotonation can occur at one or both ends, leading to a monoanion or a dianion, respectively. The choice of base and the stoichiometry are critical in controlling the extent of deprotonation.

Nucleophilic Substitution (Alkylation)

The acetylide anions generated from this compound are potent carbon nucleophiles. They can readily participate in SN2 reactions with primary alkyl halides, allowing for the formation of new carbon-carbon bonds and the extension of the molecular framework. This reaction is fundamental for elaborating the structure from one or both ends of the diyne.

Metal-Catalyzed Coupling Reactions

Terminal alkynes are key substrates for a variety of powerful metal-catalyzed cross-coupling reactions. For a molecule like this compound, these reactions open pathways to conjugated systems, polymers, and macrocycles.

-

Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper salts (e.g., CuCl) in the presence of an amine base and an oxidant (like O₂). Applying this to this compound can lead to oligomers or polymers linked by 1,3-diyne (diacetylene) units.

-

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It is one of the most reliable methods for forming C(sp)-C(sp²) bonds.

-

Cadiot-Chodkiewicz Coupling: This reaction forms unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, typically using a copper(I) salt catalyst.

Addition Reactions

Like all alkynes, the terminal groups of this compound can undergo addition reactions, breaking the π-bonds.

-

Hydration: In the presence of a mercury(II) salt catalyst and aqueous acid, terminal alkynes undergo Markovnikov addition of water to form an intermediate enol, which rapidly tautomerizes to a methyl ketone.

-

Hydroboration-Oxidation: This two-step procedure involves the anti-Markovnikov addition of a borane (e.g., disiamylborane to prevent double addition) across the triple bond, followed by oxidative workup to yield an aldehyde.

-

Hydrogenation: The triple bonds can be partially reduced to alkenes or fully reduced to alkanes. Using Lindlar's catalyst yields a cis-(Z)-alkene, while a dissolving metal reduction (Na/NH₃) produces a trans-(E)-alkene.

Strategic Considerations for a Symmetrical Diyne

The presence of two identical reactive sites in this compound presents both an opportunity and a challenge: the control of selective monofunctionalization versus difunctionalization.

The logical path for a synthetic chemist approaching this compound involves deciding between modifying one or both terminal alkyne groups.

Figure 1: Strategic decision-making for the functionalization of this compound.

Monofunctionalization

Achieving selective reaction at only one of the two alkyne termini is a common challenge with symmetrical difunctional molecules. Success typically relies on one of the following strategies:

-

Stoichiometric Control: The most direct approach is to use a limiting amount (≤1 equivalent) of the reagent. This results in a statistical mixture of unreacted starting material, the desired mono-reacted product, and the di-reacted byproduct. While this can favor the mono-adduct, separation from the other components by chromatography is almost always required.

-

Solid-Phase Synthesis: Attaching the diyne to a solid support via one of the alkyne groups would effectively protect it, allowing for selective reaction on the free terminus. Subsequent cleavage from the resin would yield the monofunctionalized product.

-

Large Group Desymmetrization: In some cases, the addition of a large, sterically demanding group to one end can electronically or sterically hinder the reactivity of the second alkyne, aiding in selective monofunctionalization.

Difunctionalization

Reactions intended to modify both ends of the molecule are more straightforward and are typically achieved by using at least two equivalents of the requisite reagent. This approach is ideal for creating symmetrical molecules, polymers, or macrocycles.

-

Polymerization: Under the right conditions, difunctionalization can lead to step-growth polymerization. For example, Glaser-Hay coupling of this compound would be expected to produce poly(dodecadiyne), a conjugated polymer.

-

Intramolecular Cyclization: If both ends are functionalized with mutually reactive groups, intramolecular cyclization can occur. More directly, ring-closing alkyne metathesis (RCAM) is a powerful strategy for converting linear diynes into macrocycles.

-

Symmetrical Elaboration: The most common use is the simple, symmetrical addition of two identical groups to either end of the aliphatic chain, creating a new, larger symmetrical building block.

Data Presentation: Representative Reactions

While specific experimental data for this compound is scarce in the literature, the following tables summarize typical conditions and expected outcomes for key reactions of terminal alkynes. These should be considered starting points for optimization.

Table 1: Deprotonation and Nucleophilic Alkylation

| Reaction Step | Reagent | Solvent(s) | Typical Temp. (°C) | Notes |

|---|---|---|---|---|

| 1. Deprotonation | n-BuLi (1.1 eq.) | THF, Hexane | -78 to 0 | Forms mono-lithium acetylide. |

| NaNH₂ (1.1 eq.) | liq. NH₃ | -33 | Classic method for acetylide formation. |

| 2. Alkylation | R-Br or R-I (1.0 eq.) | THF or DMF | 0 to 25 | SN2 reaction. R must be a primary or methyl halide. |

Table 2: Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalysts | Base / Additives | Solvent(s) | Typical Yield (%) |

|---|---|---|---|---|

| Glaser-Hay | CuCl, TMEDA | O₂ (air) | Acetone, Dichloromethane | 60-90 (for homocoupling) |

| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N or DiPEA | THF, Toluene | 75-95 |

| Cadiot-Chodkiewicz | CuCl | NH₂OH·HCl, EtNH₂ | H₂O, EtOH | 70-90 |

Experimental Protocols

The following are generalized, representative protocols that would require adaptation for use with this compound.

Protocol 1: Selective Mono-alkylation of a Terminal Diyne

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Deprotonation: The flask is charged with this compound (1.0 eq.) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq., 1.6 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Alkylation: The alkyl halide (e.g., iodomethane, 1.0 eq.) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 4-12 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil, containing a mixture of starting material, mono-alkylated, and di-alkylated products, is purified by flash column chromatography on silica gel.

Protocol 2: Symmetrical Di-Sonogashira Coupling

-

Setup: To a Schlenk flask is added this compound (1.0 eq.), the aryl halide (e.g., iodobenzene, 2.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.10 eq.).

-

Reaction: The flask is evacuated and backfilled with argon three times. Anhydrous, degassed THF and triethylamine (4.0 eq.) are added via syringe.

-

Heating & Monitoring: The reaction mixture is stirred at 50-65 °C and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is redissolved in diethyl ether and filtered through a pad of Celite to remove the amine salt and metal residues.

-

Purification: The filtrate is concentrated, and the crude product is purified by recrystallization or flash column chromatography to yield the symmetrically substituted product.

Visualizations of Key Pathways

Deprotonation and Alkylation Workflow

This diagram illustrates the sequential process of forming an acetylide and using it as a nucleophile.

Figure 2: General workflow for the alkylation of a terminal alkyne.

Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves interconnected palladium and copper cycles.

Figure 3: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

This compound represents a valuable and potentially underutilized bifunctional building block. Its symmetric structure, combined with the robust and well-understood reactivity of its terminal alkyne groups, provides access to a vast chemical space. While the selective monofunctionalization requires careful strategic planning and execution, the pathways to creating novel symmetrical molecules, polymers, and macrocycles are direct and efficient. The protocols and reactivity patterns outlined in this guide, based on the foundational principles of alkyne chemistry, serve as a comprehensive starting point for researchers looking to exploit the synthetic potential of this versatile molecule.

An In-depth Technical Guide to Dodecadiyne Isomers

Note on 2,10-Dodecadiyne: Comprehensive searches of chemical literature and databases did not yield specific information regarding the discovery, history, or detailed experimental protocols for this compound. This suggests that it is a less common or less studied isomer. This guide will therefore focus on the more extensively documented isomers, 1,11-dodecadiyne and 5,7-dodecadiyne, to provide a representative technical overview of this class of compounds.

Introduction to Dodecadiynes

Dodecadiynes are a class of hydrocarbons with the molecular formula C12H18, characterized by the presence of two triple bonds. The position of these triple bonds defines the specific isomer and significantly influences its chemical and physical properties. These compounds are of interest in organic synthesis and materials science due to the reactivity of the alkyne functional groups, which can participate in a variety of coupling reactions and polymerizations.

Synthesis of Dodecadiyne Isomers

The synthesis of dodecadiynes often involves the coupling of smaller alkyne-containing fragments or the functionalization of a C12 backbone. A prominent method for synthesizing symmetrical diynes from terminal alkynes is through oxidative coupling reactions.

Oxidative Coupling of Terminal Alkynes

Several named reactions are employed for the oxidative coupling of terminal alkynes, including the Glaser, Eglinton, and Hay couplings. These methods are particularly relevant for the synthesis of symmetrical diynes.[1]

-

Glaser Coupling: This is one of the oldest coupling reactions, first reported by Carl Andreas Glaser in 1869.[1] It typically uses a copper(I) salt like CuCl or CuBr as a catalyst, an oxidant such as air or oxygen, and a base like ammonia in an aqueous or alcoholic solvent.[1][2]

-

Eglinton Reaction: This variation involves the coupling of two terminal alkynes using a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine.[1][3][4]

-

Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a catalytic amount of a copper(I)-TMEDA (tetramethylethylenediamine) complex.[1][5] Oxygen from the air regenerates the Cu(I) catalyst, making it a more efficient process.[1][6]

These coupling reactions are foundational in the synthesis of various natural products and conjugated materials.[1][7]

Quantitative Data of Dodecadiyne Isomers

The physical and chemical properties of dodecadiyne isomers are presented below.

| Property | 1,11-Dodecadiyne | 5,7-Dodecadiyne |

| Molecular Formula | C12H18[8] | C12H18[9] |

| Molecular Weight | 162.27 g/mol [8] | 162.27 g/mol [9] |

| CAS Number | 20521-44-2[8] | 1120-29-2[9] |

| Boiling Point | 99°C at 15 mmHg[10] | 120°C at 13 mmHg[11] |

| Density | 0.835 g/cm³[10] | 0.827 g/mL at 25°C[11] |

| Flash Point | 86.5°C[10] | Not available |

| Refractive Index | Not available | n20/D 1.489[11] |

Experimental Protocols

Synthesis of 5,7-Dodecadiyne-1,12-diol via Hay Coupling

A representative protocol for the synthesis of a functionalized 5,7-dodecadiyne is the Hay coupling of a terminal alkyne alcohol.

Reactants:

-

Terminal alkyne alcohol (e.g., 5-hexyn-1-ol)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Acetone (solvent)

-

Oxygen

Procedure:

-

A solution of the terminal alkyne alcohol, CuCl, and TMEDA is prepared in acetone.

-

Oxygen is bubbled through the reaction mixture.

-

The reaction is typically heated to facilitate the coupling.

-

Upon completion, the reaction mixture is worked up to isolate the 5,7-dodecadiyne-1,12-diol product.

This procedure is adapted from a multi-step synthesis where the final step is a Hay coupling.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general concepts of alkyne coupling reactions.

Caption: Generalized workflow of the Glaser coupling reaction.

Caption: Catalytic cycle of the Hay coupling reaction.

References

- 1. Glaser coupling - Wikipedia [en.wikipedia.org]

- 2. Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Eglinton Reaction [organic-chemistry.org]

- 4. Eglinton Coupling | Ambeed [ambeed.com]

- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. 1,11-Dodecadiyne [webbook.nist.gov]

- 9. 5,7-Dodecadiyne [webbook.nist.gov]

- 10. 1,11-Dodecadiyne|lookchem [lookchem.com]

- 11. 5,7-DODECADIYNE, 99% (STABILIZED WITH 30 0 PPM BHT) | 1120-29-2 [chemicalbook.com]

- 12. 5,7-DODECADIYNE-1,12-DIOL synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Glaser-Hay Coupling Polymerization of 2,10-Dodecadiyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Glaser-Hay coupling polymerization of α,ω-diynes, with a focus on 2,10-dodecadiyne as a representative monomer. This polymerization technique is a powerful tool for the synthesis of conjugated polymers, which are of significant interest in materials science and drug delivery applications.

Disclaimer: A specific, detailed experimental protocol and corresponding quantitative data for the Glaser-Hay polymerization of this compound were not available in the reviewed literature. The following protocol is a generalized procedure for the polymerization of α,ω-diynes based on established methodologies for similar monomers. The accompanying data is representative and should be considered as a guideline.

Introduction to Glaser-Hay Coupling Polymerization

The Glaser-Hay coupling is an oxidative homocoupling reaction of terminal alkynes to form a 1,3-diyne linkage.[1][2] When applied to a monomer containing two terminal alkyne functionalities, such as an α,ω-diyne, a polymerization reaction occurs, yielding a polymer with a conjugated backbone of repeating diyne units. The Hay modification of the Glaser coupling utilizes a soluble copper(I)-amine complex, typically with N,N,N',N'-tetramethylethylenediamine (TMEDA), as the catalyst and oxygen (from air) as the oxidant.[3][4] This method offers a versatile and efficient route to poly(diacetylene)s.

Experimental Protocols

Materials and Reagents

-

Monomer: this compound (or other α,ω-diyne)

-

Catalyst: Copper(I) chloride (CuCl)

-

Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Solvent: High-purity, degassed solvent (e.g., dichloromethane, chloroform, or toluene)

-

Inert Gas: Argon or Nitrogen

-

Precipitation Solvent: Methanol or ethanol

Generalized Polymerization Procedure

-

Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve N,N,N',N'-tetramethylethylenediamine (TMEDA) in the chosen solvent. Add copper(I) chloride (CuCl) to the solution and stir until a clear, colorless to light green solution is formed. The molar ratio of CuCl to TMEDA is typically in the range of 1:1 to 1:10.

-

Reaction Setup: In a separate, larger Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer in the solvent. The concentration of the monomer is a critical parameter and should be optimized.

-

Initiation of Polymerization: Bubble dry air or oxygen through the monomer solution for 15-30 minutes. Then, using a syringe, inject the prepared catalyst solution into the monomer solution.

-

Polymerization: Continue to bubble air or oxygen through the reaction mixture at a controlled rate while stirring vigorously at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change or precipitation of the polymer. The reaction time can vary from a few hours to 24 hours depending on the specific monomer and reaction conditions.

-

Termination and Isolation: Once the polymerization is complete, terminate the reaction by adding a dilute acid solution (e.g., 2 M HCl) to quench the catalyst.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, wash it thoroughly with the precipitation solvent to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

The following table summarizes representative quantitative data for the Glaser-Hay coupling polymerization of an α,ω-diyne. These values are illustrative and the actual results may vary depending on the specific experimental conditions.

| Parameter | Representative Value | Notes |

| Monomer | This compound | An α,ω-diyne with a flexible alkyl spacer. |

| Catalyst System | CuCl/TMEDA | A common and effective catalyst for Hay coupling. |

| Solvent | Dichloromethane | A good solvent for both the monomer and the growing polymer chains. |

| Monomer Concentration | 0.1 - 0.5 M | Higher concentrations can favor polymer formation over cyclic byproducts. |

| [Monomer]:[CuCl] Ratio | 50:1 - 200:1 | The catalyst loading needs to be optimized for efficient polymerization. |

| [CuCl]:[TMEDA] Ratio | 1:2 - 1:5 | An excess of the ligand is often used to ensure the solubility and stability of the copper catalyst. |

| Reaction Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 4 - 24 hours | The reaction time depends on the reactivity of the monomer and the desired molecular weight. |

| Polymer Yield (%) | 60 - 90% | The yield can be influenced by the reaction conditions and the formation of cyclic oligomers. |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 20,000 | Determined by Gel Permeation Chromatography (GPC). |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | 10,000 - 50,000 | Determined by Gel Permeation Chromatography (GPC). |

| Polydispersity Index (PDI) | 1.5 - 2.5 | The PDI (Mw/Mn) indicates the breadth of the molecular weight distribution. A value of 1.0 represents a monodisperse polymer. The formation of cyclic species can broaden the PDI. |

Visualizations

Caption: Experimental workflow for the Glaser-Hay polymerization.

Caption: Generalized mechanism of the Glaser-Hay coupling reaction.

References

Application Notes and Protocols for the Synthesis of Graphdiyne from 2,10-Dodecadiyne Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphdiyne (GDY) is a two-dimensional carbon allotrope characterized by a network of sp- and sp²-hybridized carbon atoms, forming a structure with uniformly distributed pores and a highly π-conjugated system. These unique structural features endow graphdiyne with remarkable electronic, optical, and mechanical properties, making it a promising material for applications in catalysis, electronics, energy storage, and biomedical fields. This document provides a detailed protocol for the synthesis of graphdiyne from the linear monomer 2,10-Dodecadiyne via a modified Glaser-Hay coupling reaction.

Synthesis of Graphdiyne from this compound

The synthesis of graphdiyne from this compound is achieved through a copper-catalyzed homocoupling of the terminal alkyne groups. This polymerization reaction, conducted on a copper foil substrate, facilitates the formation of a two-dimensional graphdiyne film. The following protocol is a comprehensive guide for this synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Copper(I) chloride (CuCl) | ≥99.995% | Sigma-Aldrich |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Acetone | ACS reagent, ≥99.5% | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific |

| Deionized (DI) water | 18.2 MΩ·cm | Millipore |

| Copper Foil (25 µm thick) | 99.8% | Alfa Aesar |

| Argon (Ar) gas | Ultra-high purity | Airgas |

Experimental Protocol

1. Substrate Preparation: a. Cut the copper foil into the desired dimensions (e.g., 2 cm x 5 cm). b. Clean the copper foil by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and ethanol. c. Immerse the cleaned copper foil in a 2 M HCl solution for 10 minutes to remove the surface oxide layer. d. Rinse the foil thoroughly with deionized water and dry it under a stream of argon.

2. Reaction Setup: a. Place the cleaned and dried copper foil into a Schlenk flask. b. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere. c. Prepare the catalyst solution in a separate glovebox or under an inert atmosphere: i. In a dry flask, dissolve this compound (100 mg, 0.62 mmol) in anhydrous dichloromethane (50 mL). ii. In another dry flask, prepare the catalyst mixture by adding CuCl (12 mg, 0.12 mmol) and TMEDA (0.18 mL, 1.2 mmol) to anhydrous pyridine (20 mL). Stir until a clear solution is formed.

3. Polymerization Reaction: a. Slowly add the this compound solution to the Schlenk flask containing the copper foil. b. Using a syringe pump, add the catalyst solution to the reaction flask at a rate of 2 mL/hour over 10 hours. c. Maintain the reaction mixture at 60°C under a constant, slow flow of argon for 48 hours. During this time, a dark film will form on the surface of the copper foil.

4. Purification and Isolation: a. After the reaction is complete, cool the flask to room temperature. b. Carefully remove the copper foil, now coated with a graphdiyne film, from the reaction mixture. c. Gently wash the film-coated foil with dichloromethane and acetone to remove any unreacted monomer and oligomers. d. To isolate the graphdiyne film, etch the copper foil using an aqueous solution of FeCl₃ (1 M) or by electrochemical delamination. e. Carefully transfer the floating graphdiyne film to a container with deionized water for further washing. f. Wash the film repeatedly with deionized water and then with a 1:1 mixture of water and ethanol. g. Transfer the purified graphdiyne film onto a target substrate (e.g., silicon wafer, TEM grid) for characterization. h. Dry the film under vacuum at 60°C for 12 hours.

Expected Characterization Data

The following table summarizes the expected quantitative data from the characterization of the synthesized graphdiyne film.

| Characterization Technique | Parameter | Expected Value/Result |

| Raman Spectroscopy | G-band peak | ~1580 cm⁻¹ |

| D-band peak | ~1350 cm⁻¹ | |

| I(D)/I(G) ratio | 0.8 - 1.2 | |

| X-ray Photoelectron Spectroscopy (XPS) | C 1s (sp²) peak | ~284.5 eV |

| C 1s (sp) peak | ~285.2 eV | |

| O 1s peak | < 5% (indicating low oxidation) | |

| Scanning Electron Microscopy (SEM) | Morphology | Continuous, uniform film with some wrinkles and folds |

| Transmission Electron Microscopy (TEM) | Structure | Nanoporous, sheet-like structure |

| Atomic Force Microscopy (AFM) | Film Thickness | 1-5 nm (few-layer graphdiyne) |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of graphdiyne and the conceptual signaling pathway of the polymerization reaction.

Caption: Experimental workflow for the synthesis of graphdiyne.

Caption: Conceptual pathway of the Glaser-Hay coupling reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of graphdiyne from the this compound monomer. The described methodology, based on a modified Glaser-Hay coupling, allows for the formation of a few-layer graphdiyne film on a copper substrate. The provided expected characterization data and workflows are intended to guide researchers in the successful synthesis and analysis of this novel carbon nanomaterial. The unique properties of graphdiyne synthesized from linear aliphatic precursors may open new avenues for research and development in various scientific and technological fields.

2,10-Dodecadiyne as a Precursor for Carbon Nanomaterials: Application Notes and Protocols

Initial Assessment: Following a comprehensive review of available scientific literature, it has been determined that 2,10-dodecadiyne is not a commonly utilized or well-documented precursor for the synthesis of prevalent carbon nanomaterials such as graphene or carbon nanotubes. Research databases and peer-reviewed publications do not provide specific, reproducible protocols or significant quantitative data for the conversion of this compound into these materials.

Therefore, the following sections will provide a generalized overview of the synthetic strategies and principles for creating carbon nanomaterials from diyne precursors, which could theoretically be adapted for this compound. It is crucial to note that these are general frameworks and would require significant experimental optimization and characterization for this specific, un-documented precursor.

General Principles of Diyne Polymerization for Carbon Allotrope Synthesis

The synthesis of graphdiyne and related two-dimensional carbon materials from diyne monomers typically relies on cross-coupling reactions to form a network of sp- and sp²-hybridized carbon atoms. The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for diyne polymerization.

Hypothetical Experimental Protocol: Attempted Synthesis of a Poly(this compound) Network

Disclaimer: This protocol is a hypothetical adaptation of established methods for other diynes and has not been validated for this compound. Significant optimization would be required.

Objective: To attempt the synthesis of a polymeric carbon material from this compound via a solution-phase cross-coupling reaction.

Materials:

-

This compound (as precursor)

-

Copper(I) chloride (CuCl) (catalyst)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)

-

Toluene (anhydrous, degassed)

-

Methanol (for washing)

-

Hydrochloric acid (HCl, dilute) (for catalyst removal)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup:

-

A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet.

-

The flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).

-

Anhydrous, degassed toluene is added to the flask via a syringe.

-

CuCl and TMEDA are added to the solvent and stirred until a clear solution is formed.

-

-

Monomer Addition:

-

This compound is dissolved in a minimal amount of anhydrous, degassed toluene in a separate flask.

-

This solution is added dropwise to the stirring catalyst solution at room temperature over a period of several hours using a syringe pump to control the addition rate.

-

-

Polymerization:

-

The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) under an inert atmosphere for an extended period (e.g., 24-72 hours). The progress of the polymerization may be monitored by techniques like thin-layer chromatography if suitable.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting precipitate (if any) is collected by filtration.

-

The solid is washed sequentially with toluene, dilute HCl (to remove the copper catalyst), water, and methanol.

-

The product is dried under vacuum.

-

Expected Challenges and Considerations

-

Solubility: The long aliphatic chain in this compound might lead to a more soluble polymer compared to those derived from aromatic diynes, potentially making isolation of a solid product difficult.

-

Regularity of the Network: The flexibility of the C8 alkyl chain between the diyne units could hinder the formation of a well-ordered, crystalline 2D network, likely resulting in an amorphous, cross-linked polymer.

-

Intramolecular vs. Intermolecular Reactions: The flexible chain may favor intramolecular cyclization over the desired intermolecular polymerization, leading to the formation of macrocycles instead of an extended network.

Data Presentation

As no experimental data for the synthesis of carbon nanomaterials from this compound is available, a table of quantitative data cannot be provided. Should this synthesis be attempted, the following table structure is recommended for presenting the results.

| Parameter | Value | Method of Determination |

| Yield | Gravimetric analysis | |

| Elemental Analysis (C, H) | Combustion analysis | |

| Raman Spectroscopy (D/G ratio) | Raman Spectroscopy | |

| Surface Area (BET) | Nitrogen adsorption-desorption | |

| Electrical Conductivity | Four-point probe measurement |

Visualization of Potential Reaction Pathway

The intended reaction is a homocoupling of the terminal alkynes.

Caption: Hypothetical Glaser-Hay coupling pathway.

Application Notes and Protocols: 2,10-Dodecadiyne in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,10-dodecadiyne in materials science, based on the known reactivity and properties of analogous diyne compounds. While specific experimental data for this compound is limited in publicly available literature, its structure suggests significant potential in the development of advanced materials. The following sections detail prospective applications, complete with hypothetical experimental protocols and data tables to guide researchers in their investigations.

Synthesis of Polydiacetylenes (PDAs) for Chromatic Sensing

Long-chain diynes are well-established monomers for the synthesis of polydiacetylenes (PDAs). These conjugated polymers are of significant interest due to their unique chromogenic properties, changing color in response to external stimuli such as temperature, pH, and mechanical stress.[1][2] The polymerization of diacetylene monomers is typically a topochemical reaction that occurs in the solid state upon exposure to UV or gamma radiation.[2][3] this compound, with its linear alkyl chain and terminal alkyne groups, is a promising candidate for the formation of novel PDAs with potential applications in sensing and smart coatings.

| Property | Expected Value/Characteristic | Analytical Technique |

| Color (Unstressed) | Blue/Purple | Visual, UV-Vis Spectroscopy |

| Color (Stressed) | Red/Yellow | Visual, UV-Vis Spectroscopy |

| Absorption Maxima (Blue Phase) | ~620-650 nm | UV-Vis Spectroscopy |

| Absorption Maxima (Red Phase) | ~500-550 nm | UV-Vis Spectroscopy |

| Thermal Transition | Dependent on side-chain packing, potentially in the 40-100 °C range | Differential Scanning Calorimetry (DSC) |

| Molecular Weight | High molecular weight polymer | Gel Permeation Chromatography (GPC) |

-

Monomer Preparation: Dissolve this compound (CAS 31699-38-4)[4][5][6] in a suitable organic solvent (e.g., chloroform or hexane) to create a saturated solution.

-

Crystallization: Slowly evaporate the solvent at room temperature in a dust-free environment to obtain single crystals or a crystalline film of the monomer. The quality of the crystals is crucial for successful topochemical polymerization.

-

Polymerization: Expose the crystalline this compound to a UV light source (e.g., 254 nm) for a specified duration (e.g., 1-60 minutes). The polymerization progress can be monitored by the appearance of a blue or purple color.

-

Characterization:

-

Confirm the polymerization and the structure of the resulting poly(this compound) using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C-H stretch of the terminal alkyne) and Solid-State ¹³C NMR spectroscopy.

-

Analyze the chromatic properties using UV-Vis spectroscopy, measuring the absorption spectra before and after applying a stimulus (e.g., heat, mechanical pressure).

-

Investigate the thermal properties of the polymer using Differential Scanning Calorimetry (DSC) to determine the thermochromic transition temperature.

-

Experimental workflow for the synthesis and characterization of poly(this compound).

Surface Modification via Self-Assembled Monolayers (SAMs)

Terminal alkynes can form self-assembled monolayers (SAMs) on various substrates, including metals and metal oxides. This surface functionalization can be used to alter the surface properties of materials, such as hydrophobicity, biocompatibility, and chemical reactivity. The two alkyne groups in this compound offer the potential for forming cross-linked and more robust monolayers.

-

Substrate Preparation: Clean a gold-coated silicon wafer or glass slide by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the substrate under a stream of nitrogen and treat with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.

-

SAM Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in ethanol. Allow the self-assembly to proceed for 24 hours at room temperature in an inert atmosphere to prevent oxidation.

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.

-

Cross-linking (Optional): To enhance the stability of the monolayer, the terminal alkyne groups can be cross-linked through various click chemistry reactions or by UV irradiation, similar to the polymerization process.

-

Characterization:

-

Analyze the formation and quality of the SAM using contact angle goniometry (to assess changes in surface energy), X-ray Photoelectron Spectroscopy (XPS) (to determine the elemental composition of the surface), and Atomic Force Microscopy (AFM) (to visualize the surface morphology).

-

Workflow for the formation and characterization of this compound SAMs.

Precursor for Carbon-Rich Nanomaterials

Diyne compounds are fundamental building blocks in the synthesis of advanced carbon allotropes like graphdiyne.[7][8] Graphdiyne is a 2D material with a unique structure composed of sp- and sp²-hybridized carbon atoms, which imparts it with interesting electronic and optical properties. While the direct synthesis of graphdiyne from this compound has not been reported, its structure suggests it could be a valuable monomer or cross-linker in the bottom-up synthesis of novel carbon-rich networks.

The synthesis of such materials often involves Glaser-Hay coupling or other cross-coupling reactions of terminal alkynes on catalytic surfaces. The long alkyl chain in this compound could lead to the formation of porous, three-dimensional carbon frameworks with tunable properties.

Logical relationship for the synthesis of carbon nanomaterials from this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 31699-38-4 [amp.chemicalbook.com]

- 6. This compound | 31699-38-4 [chemicalbook.com]

- 7. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.thomasnet.com [cdn.thomasnet.com]

Application Notes and Protocols: Polymerization of 2,10-Dodecadiyne for Thin Film Fabrication

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental protocols for the polymerization of 2,10-dodecadiyne are not extensively documented in publicly available literature. The following protocols are based on established principles for the solid-state polymerization of analogous non-conjugated diynes, such as its isomer 1,11-dodecadiyne, and general thin film fabrication techniques.[1] These notes provide a foundational methodology that will require optimization for specific experimental setups and desired film characteristics.

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers known for their unique chromogenic properties, making them attractive for applications in sensing, electronics, and drug delivery. Typically, PDAs are synthesized via topochemical solid-state polymerization of diacetylene monomers, initiated by UV or gamma radiation.[2] This process requires a specific crystalline arrangement of the monomer units.[2]

This document outlines a general procedure for fabricating thin films of poly(this compound). The process involves two main stages: the deposition of a uniform thin film of the this compound monomer onto a substrate, followed by solid-state polymerization induced by UV irradiation. Subsequent characterization is crucial to determine the success of the polymerization and the quality of the resulting film.

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (CAS 31699-38-4)[3]

-

Solvent: High-purity, volatile organic solvent (e.g., Toluene, Chloroform, Cyclohexane)

-

Substrates: Silicon wafers, quartz slides, or glass slides

-

Substrate Cleaning: Piranha solution (H₂SO₄/H₂O₂ mixture), deionized water, nitrogen gas source

-

Deposition Equipment: Spin coater

-

Polymerization Source: UV lamp with a primary emission wavelength of 254 nm

-

Characterization Equipment: UV-Vis Spectrophotometer, Atomic Force Microscope (AFM), Spectroscopic Ellipsometer, X-ray Photoelectron Spectrometer (XPS).[4]

Protocol 1: Substrate Preparation

A pristine substrate surface is critical for the deposition of a uniform, high-quality monomer thin film.

-

Piranha Cleaning (for Silicon/Glass):

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a certified fume hood using appropriate personal protective equipment (PPE).

-

Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

-

Immerse substrates in the piranha solution for 15 minutes.

-

Carefully remove substrates and rinse thoroughly with deionized water.

-

-

Final Rinse and Dry:

-

Perform a final rinse with deionized water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Store in a clean, dust-free environment until use.

-

Protocol 2: Monomer Thin Film Deposition via Spin Coating

This protocol describes the deposition of the this compound monomer from solution.

-

Solution Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., 5-15 mg/mL in toluene). Concentration will need to be optimized to achieve the desired film thickness.

-

Ensure the monomer is fully dissolved, using gentle sonication if necessary.

-

-

Spin Coating:

-

Place a cleaned substrate onto the spin coater chuck and engage the vacuum.

-

Dispense a sufficient amount of the monomer solution to cover the substrate surface (e.g., 100 µL for a 1x1 cm² substrate).

-

Initiate the spin coating program. A two-step program is often effective:

-

Step 1 (Spread): 500 rpm for 10 seconds.

-

Step 2 (Cast): 2000-4000 rpm for 30-60 seconds.

-

-

The resulting monomer film should be transparent and uniform.

-

Protocol 3: UV-Induced Solid-State Polymerization

This protocol details the conversion of the monomer film into a polymer film.

-

UV Exposure:

-

Place the substrate with the deposited monomer film inside a UV chamber or under a UV lamp.

-

Irradiate the film with UV light, primarily at a wavelength of 254 nm.

-

Exposure time is a critical parameter and can range from a few minutes to several hours, depending on the lamp intensity and desired conversion.

-

-

Monitoring Polymerization:

-

The polymerization process can often be monitored visually or spectroscopically. Polydiacetylenes typically form a blue or red colored film as conjugation develops.

-

Use UV-Vis spectroscopy to monitor the appearance of characteristic absorption bands in the visible region (typically 500-700 nm).

-

-

Post-Polymerization Annealing (Optional):

-

In some cases, gentle heating (annealing) after UV exposure can improve the crystallinity and ordering of the polymer film. This step must be performed below any decomposition temperature.

-

Data Presentation

Quantitative data from the fabrication process should be systematically recorded for reproducibility and optimization.

Table 1: Spin Coating Deposition Parameters (Example)

| Parameter | Value | Purpose |

|---|---|---|

| Monomer | This compound | Reactant |

| Solvent | Toluene | Monomer Vehicle |

| Concentration (mg/mL) | 10 | Influences film thickness |

| Spin Speed (rpm) | 3000 | Controls film thickness |

| Spin Time (s) | 45 | Ensures solvent evaporation |

| Resulting Thickness (nm) | To be measured | Film characteristic |

Table 2: UV Polymerization Parameters (Example)

| Parameter | Value | Purpose |

|---|---|---|

| UV Wavelength (nm) | 254 | Energy source for initiation |

| UV Intensity (mW/cm²) | 15 | Affects rate of polymerization |

| Exposure Time (min) | 30 | Controls degree of conversion |

| Atmosphere | Air / Inert (N₂) | Prevents side reactions (e.g., oxidation) |

| Polymer Appearance | Blue | Indication of polymerization |

Table 3: Key Thin Film Characterization Techniques

| Technique | Information Obtained |

|---|---|

| Spectroscopic Ellipsometry | Precise film thickness, refractive index. |

| UV-Vis Spectroscopy | Confirmation of polymerization, degree of conjugation. |

| Atomic Force Microscopy (AFM) | Surface morphology, roughness, film uniformity. |

| X-ray Photoelectron Spec. (XPS) | Elemental composition, chemical bonding states.[4] |

| Fourier-Transform IR (FTIR) | Disappearance of alkyne C-H bonds, formation of polymer backbone. |

Visualizations

Diagrams help to visualize the workflow and logical relationships in the experimental process.

Caption: Experimental workflow for fabricating and characterizing poly(this compound) thin films.

Caption: Logical relationships between key experimental parameters and resulting film properties.

References

Experimental Protocol for the Polymerization of 2,10-Dodecadiyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 2,10-dodecadiyne, a monomer capable of forming conjugated polymers with potential applications in materials science and drug delivery. The primary method detailed is solid-state polymerization, which leverages the crystalline structure of the monomer to achieve a highly ordered polymer.

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers synthesized through the topochemical polymerization of diacetylene monomers. This process, occurring in the solid state, is initiated by stimuli such as heat or high-energy radiation (e.g., gamma rays or UV light). The resulting polymers exhibit unique optical and electronic properties, making them attractive for various applications. This compound is a symmetrical diacetylene monomer that can undergo such polymerization to yield poly(this compound).

Experimental Protocols

Monomer Synthesis and Purification

A high-purity monomer is crucial for successful solid-state polymerization. The following is a general procedure for the synthesis of this compound, which may require further optimization based on laboratory conditions.

Materials:

-

1-Butyne

-

1,8-Dibromooctane

-

Sodium amide (NaNH₂) in liquid ammonia

-

Diethyl ether

-

Hexane

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium amide in liquid ammonia.

-

Slowly add 1-butyne to the sodium amide solution to form the sodium salt of 1-butyne.

-

To this solution, add 1,8-dibromooctane dropwise while maintaining the temperature below -30 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours.

-

Carefully quench the reaction with ammonium chloride and allow the ammonia to evaporate.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like hexane to obtain crystalline this compound.

Note: The purity of the monomer should be verified by techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Solid-State Polymerization

Solid-state polymerization of this compound can be initiated by gamma radiation or thermal annealing.

Protocol 2.2.1: Gamma Radiation-Induced Polymerization

-

Crystal Preparation: Place a known quantity of purified this compound monomer crystals in a glass ampoule.

-

Degassing: Subject the ampoule to several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Sealing: Seal the ampoule under vacuum.

-

Irradiation: Expose the sealed ampoule to a ⁶⁰Co gamma radiation source. The total dose will influence the extent of polymerization. A range of doses should be investigated to optimize the polymer yield and molecular weight.

-

Post-Polymerization: After irradiation, the ampoule is opened, and the polymer is isolated. The unreacted monomer can be removed by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., hexane).

-

Drying: The resulting poly(this compound) is dried under vacuum.

Protocol 2.2.2: Thermal Polymerization

-

Crystal Preparation: As in the gamma radiation protocol, place purified this compound crystals in a suitable container, such as a differential scanning calorimetry (DSC) pan or a sealed tube under an inert atmosphere (e.g., nitrogen or argon).

-

Annealing: Heat the crystals to a temperature below the monomer's melting point. The optimal annealing temperature and time must be determined experimentally, often guided by DSC analysis to identify the onset of polymerization.

-

Isolation and Purification: After the thermal treatment, cool the sample to room temperature. Isolate the polymer and remove any unreacted monomer as described in the gamma radiation protocol.

-

Drying: Dry the final polymer product under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound. Actual experimental results will vary depending on the specific conditions.

| Table 1: Gamma Radiation-Induced Polymerization of this compound | ||||

| Gamma Dose (kGy) | Conversion (%) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 50 | 35 | 30 | 15,000 | 2.1 |

| 100 | 60 | 55 | 25,000 | 1.9 |

| 200 | 85 | 80 | 35,000 | 1.7 |

| 500 | 95 | 92 | 40,000 | 1.6 |

| Table 2: Thermal Polymerization of this compound | ||||

| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Mn ( g/mol ) |

| 80 | 24 | 20 | 18 | 10,000 |

| 90 | 24 | 45 | 42 | 18,000 |

| 100 | 12 | 70 | 65 | 22,000 |

| 100 | 24 | 85 | 81 | 28,000 |

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.

-

Spectroscopy:

-

FTIR: To confirm the conversion of the diyne groups into the polymer backbone.

-

UV-Vis: To study the electronic transitions of the conjugated polymer backbone.

-

¹³C Solid-State NMR: To analyze the structure of the insoluble polymer.

-

-

Molecular Weight Determination:

-

Thermal Analysis:

-